3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid
Overview
Description
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C13H20BClO4 . It is used in various chemical reactions and has a molecular weight of 286.56 .
Molecular Structure Analysis
The molecular structure of 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid can be represented by the canonical SMILES string: B(C1=CC(=C(C(=C1)Cl)OC©C)OCCCC)(O)O . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid include a molecular weight of 286.56 and a molecular formula of C13H20BClO4 . Other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Scientific Research Applications
Pharmacological Properties of Phenolic Acids
Phenolic acids, including Chlorogenic Acid (CGA), have shown a wide range of pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. While CGA is not the exact compound , research on phenolic acids could provide a conceptual basis for understanding potential applications of closely related chemical structures, including boronic acid derivatives (Naveed et al., 2018).
Antioxidant Activity of Aryl Derivatives
The synthesis and study of antioxidant activity in various aryl derivatives, including those with chloro, hydroxyl, and isopropyl substituents, indicate a broad interest in these compounds for their potential in combating oxidative stress. Although this study does not directly involve the specific boronic acid derivative, it highlights the ongoing research interest in compounds with similar functional groups (Tumosienė et al., 2019).
Applications in Organic Synthesis
Arylboronic acids, including those with chloro substituents, have been extensively studied for their role in Suzuki cross-coupling reactions, a pivotal method in organic synthesis for forming biaryl compounds. This suggests potential utility in synthesizing complex organic molecules, which could extend to the synthesis and functionalization of boronic acids similar to the compound (Ikram et al., 2015).
Environmental and Analytical Chemistry
Research into the detection and quantification of chloromethoxybenzoic acid derivatives, used in pesticides, emphasizes the importance of these compounds in environmental monitoring and the development of analytical methodologies. Such studies could inform the analytical applications of related compounds, including boronic acids (Maga et al., 2021).
properties
IUPAC Name |
(3-butoxy-5-chloro-4-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClO4/c1-4-5-6-18-12-8-10(14(16)17)7-11(15)13(12)19-9(2)3/h7-9,16-17H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLGFMBTFBBDOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191693 | |
Record name | B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid | |
CAS RN |
1793003-79-8 | |
Record name | B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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